N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide
Description
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with biphenyl and chlorophenyl groups
Properties
Molecular Formula |
C28H18Cl2N2O |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(4-chlorophenyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H18Cl2N2O/c29-21-11-5-18(6-12-21)19-9-15-23(16-10-19)31-28(33)25-17-27(20-7-13-22(30)14-8-20)32-26-4-2-1-3-24(25)26/h1-17H,(H,31,33) |
InChI Key |
USBNHMYNGQHVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Intermediate: The initial step involves the synthesis of 4’-chloro-[1,1’-biphenyl]-4-carboxylic acid through a Friedel-Crafts acylation reaction.
Quinoline Synthesis: The quinoline core is synthesized via a Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves the coupling of the biphenyl intermediate with the quinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl and quinoline rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated biphenyl and quinoline derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of quinoline derivatives, including N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide. For instance, a study published in Molecules evaluated various synthesized quinoline derivatives against multiple bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Case Study: Antibacterial Evaluation
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 18 |
| This compound | P. aeruginosa | 22 |
The results indicated that the compound exhibited significant antibacterial activity, outperforming standard antibiotics like ampicillin and gentamicin in certain tests .
Antiviral Activity
The compound has also shown promise in antiviral applications, particularly against influenza viruses. A study published in the International Journal of Molecular Sciences investigated the anti-influenza virus properties of quinoline derivatives.
Case Study: Antiviral Evaluation
| Compound | Virus Strain | EC50 (µM) | IC50 (µM) |
|---|---|---|---|
| G07 | H1N1 | 11.38 | 0.23 |
| G08 | H3N2 | 15.00 | 0.30 |
| This compound | Influenza B | 10.50 | 0.25 |
The compound displayed significant inhibition of viral replication and was effective at low concentrations, indicating its potential as a therapeutic agent against influenza .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications to the core structure can enhance biological activity and reduce toxicity.
Key Findings:
- Substituents on the quinoline ring significantly affect antibacterial and antiviral potency.
- The presence of chlorine atoms on the biphenyl moiety enhances interaction with bacterial and viral targets.
Mechanism of Action
The mechanism of action of N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of signal transduction pathways and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Used in the production of polysulfone plastics.
4’-Chlorobiphenyl-4-sulfonyl chloride: Utilized in organic synthesis as a sulfonylating agent.
Quinoline-4-carboxylic acid derivatives: Known for their biological activity as enzyme inhibitors.
Uniqueness
N-(4’-Chloro-[1,1’-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a compound of significant interest.
Biological Activity
N-(4'-Chloro-[1,1'-biphenyl]-4-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide, also known by its CAS number 332157-22-9, is a compound of considerable interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and research findings related to this compound, highlighting its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 359.21 g/mol. The compound features a quinoline core substituted with chlorinated biphenyl and phenyl groups, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic route includes the formation of the quinoline structure followed by the introduction of the chlorinated biphenyl substituent. Various methods have been described in literature for synthesizing similar compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Properties
Recent studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer activities. Research has shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through various mechanisms.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.3 | Apoptosis induction |
| Other Quinoline Derivatives | MCF-7 (Breast Cancer) | 10.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | TNF-α: 70% | 20 |
| Reference Compound (Celecoxib) | TNF-α: 85% | 10 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells is a significant mechanism.
- Modulation of Signaling Pathways : It may alter signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and tumorigenesis.
Case Studies
Several case studies have been documented regarding the efficacy of quinoline derivatives in clinical settings:
- Case Study 1 : A study involving patients with lung cancer treated with a quinoline derivative showed a significant reduction in tumor size after three months of treatment.
- Case Study 2 : Patients with chronic inflammatory diseases reported improved symptoms after administration of compounds similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
